(2S)-2-[(2S)-2-hydroxypropanamido]-3-methylbutanoic acid
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Overview
Description
(2S)-2-[(2S)-2-hydroxypropanamido]-3-methylbutanoic acid is a chiral amino acid derivative It is characterized by the presence of a hydroxypropanamido group and a methylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2S)-2-hydroxypropanamido]-3-methylbutanoic acid can be achieved through several methods. One common approach involves the enzymatic asymmetric synthesis of chiral amino acids. This method includes the asymmetric reductive amination of keto acids, asymmetric transfer of an amino group to keto acids, and enantioselective addition of ammonia to α,β-unsaturated acids .
Industrial Production Methods
Industrial production of this compound often relies on biocatalysis due to its efficiency and selectivity. Enzymatic processes are preferred for large-scale production as they offer high enantioselectivity and yield. These methods typically involve the use of specific enzymes that catalyze the formation of the desired chiral centers under mild conditions .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2S)-2-hydroxypropanamido]-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert carbonyl groups to alcohols or amines.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy acids, while reduction can produce amino alcohols .
Scientific Research Applications
(2S)-2-[(2S)-2-hydroxypropanamido]-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Serves as a precursor for the synthesis of peptides and proteins.
Medicine: Investigated for its potential therapeutic properties, including as a component in drug development.
Industry: Utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (2S)-2-[(2S)-2-hydroxypropanamido]-3-methylbutanoic acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of biologically active compounds. The pathways involved often include enzymatic catalysis, where the compound undergoes transformation to exert its effects .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-methylbutanoic acid: Another chiral amino acid with similar structural features.
(2S)-2-hydroxy-3-methylbutanoic acid: Shares the hydroxy and methylbutanoic acid moieties.
Uniqueness
(2S)-2-[(2S)-2-hydroxypropanamido]-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral centers also make it valuable in asymmetric synthesis and as a chiral building block in various applications .
Properties
CAS No. |
21753-44-6 |
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Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-4(2)6(8(12)13)9-7(11)5(3)10/h4-6,10H,1-3H3,(H,9,11)(H,12,13)/t5-,6-/m0/s1 |
InChI Key |
IJKKTQLUXOILBQ-WDSKDSINSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)O |
Purity |
95 |
Origin of Product |
United States |
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